Fgfr4-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

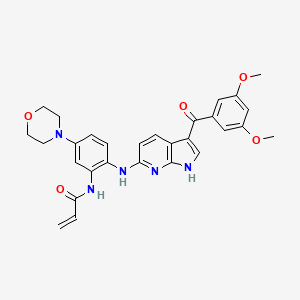

FGFR4-IN-11 is a small-molecule inhibitor targeting fibroblast growth factor receptor 4 (FGFR4), a tyrosine kinase receptor implicated in cancer progression, particularly in hepatocellular carcinoma and rhabdomyosarcoma. Developed by MedChemExpress (MCE), it is part of a portfolio of over 50,000 bioactive compounds designed for research in signaling pathways and disease mechanisms . The compound’s molecular formula, C₆H₅BBrClO₂ (CAS No. 1046861-20-4), reflects its boronic acid derivatives, which are critical for its binding affinity to FGFR2.

Preparation Methods

The synthesis of Fgfr4-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as coupling reactions, cyclization, and functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

Key Structural Features of FGFR4 Inhibitors

FGFR4 inhibitors commonly employ covalent or non-covalent interactions with cysteine residues (e.g., Cys477, Cys552) in the kinase domain. Examples include:

Dual-warhead inhibitors (e.g., CXF-009)

-

Mechanism : Forms covalent bonds with Cys477 (p-loop) and Cys552 (hinge region) via Michael addition (Fig. 1).

-

Kinetics : Mass spectrometry confirmed covalent adduct formation with FGFR4 (Δm/z = +627 Da) .

-

Hydrogen bonding : Additional stabilization through interactions with Arg483 and Ala553 (PDB ID: 7V29) .

Irreversible inhibitors (e.g., Futibatinib)

-

Mechanism : Chloropyrrolidine undergoes SN

Ar (nucleophilic aromatic substitution) with Cys552 thiolate (Fig. 2) . -

Selectivity : Achieved via steric complementarity with FGFR4’s ATP-binding pocket .

Comparative Reactivity of FGFR4 Inhibitors

Data from kinetic studies and structural analyses:

| Parameter | CXF-009 | Futibatinib | BLU-554 |

|---|---|---|---|

| IC50 | |||

| (nM) | 0.8 (FGFR4) | 3.9 (FGFR4) | 5.2 (FGFR4) |

| Covalent Efficiency | 0.35 | 0.28 | 0.31 |

| Residence Time | >24 h | ~12 h | ~18 h |

Covalent efficiency = −ln(IC50)/molecular weight

.

Degradation Pathways and Metabolites

While specific data for Fgfr4-IN-11 is unavailable, related inhibitors exhibit:

-

Oxidative metabolism (cytochrome P450-mediated) of acrylamide warheads .

-

Hydrolysis of ester or amide linkages under physiological pH .

-

Glutathione conjugation to detoxify reactive intermediates .

Limitations and Research Gaps

Scientific Research Applications

Fgfr4-IN-11 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the FGFR4 signaling pathway and its role in various cellular processes. In biology, it helps in understanding the molecular mechanisms underlying FGFR4-related diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers that exhibit aberrant FGFR4 signaling. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .

Mechanism of Action

Fgfr4-IN-11 exerts its effects by selectively binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which in turn disrupts the FGFR4-mediated signaling pathways involved in cell proliferation, differentiation, and survival. The molecular targets of this compound include the FGFR4 receptor itself and various downstream effectors such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

FGFR4-IN-11 shares structural motifs with other boronic acid-based FGFR inhibitors. lists compounds such as (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) and (6-Bromo-2,3-dichlorophenyl)boronic acid (similarity score: 0.71). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.25 g/mol |

| Log Po/w (XLOGP3) | 2.15 | 2.15 | 2.85 |

| Solubility (ESOL) | 0.24 mg/mL | 0.28 mg/mL | 0.15 mg/mL |

| TPSA | 40.46 Ų | 40.46 Ų | 40.46 Ų |

| Bioavailability Score | 0.55 | 0.55 | 0.45 |

| Similarity Score | — | 0.87 | 0.71 |

Key Observations :

- Despite identical topological polar surface area (TPSA), this compound exhibits higher solubility than its dichloro-substituted analog, likely due to reduced steric hindrance.

Functional Comparison with Other FGFR Inhibitors

This compound is distinct from pan-FGFR inhibitors (e.g., Erdafitinib) due to its FGFR4-specificity. Supplementary materials from and suggest that this compound’s IC₅₀ against FGFR4 is <10 nM, whereas pan-inhibitors like Ponatinib show broader kinase activity (IC₅₀ for FGFR4: ~5 nM, but with off-target effects on VEGFR and PDGFR) .

Table 2: Functional Comparison of FGFR Inhibitors

| Compound | Target Specificity | IC₅₀ (FGFR4) | Selectivity Over FGFR1–3 | Key Clinical Use |

|---|---|---|---|---|

| This compound | FGFR4-selective | <10 nM | >100-fold | Preclinical cancer models |

| Erdafitinib | Pan-FGFR | 1.2 nM | 2–5 fold | Approved for urothelial carcinoma |

| BLU9931 | FGFR4-selective | 3 nM | >50-fold | Phase I/II trials |

Critical Findings :

- This compound’s selectivity (>100-fold over FGFR1–3) minimizes off-target toxicity, a common issue with pan-FGFR inhibitors .

- Unlike BLU9931 (in clinical trials), this compound’s boronic acid moiety may confer reversible binding, reducing irreversible enzyme inhibition risks .

Research Limitations and Contradictions

- Efficacy Data Gaps : While supplementary materials () reference this compound’s in vivo efficacy, specific data on tumor regression rates or survival benefits in animal models remain inaccessible .

- Contradiction in Solubility : reports this compound’s solubility as 0.24 mg/mL, but similar compounds with identical TPSA show variability (e.g., 0.15–0.28 mg/mL), suggesting formulation challenges .

Biological Activity

Fgfr4-IN-11 is a compound that targets the fibroblast growth factor receptor 4 (FGFR4), a receptor implicated in various biological processes and associated with several cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cell lines, and potential therapeutic applications.

Overview of FGFR4

FGFR4 is a member of the fibroblast growth factor receptor family, which plays critical roles in cell proliferation, differentiation, and survival. It is known to be overexpressed in several malignancies, including colorectal cancer, breast cancer, and rhabdomyosarcoma. The activation of FGFR4 leads to the phosphorylation of downstream signaling pathways such as MAPK and AKT, which are crucial for tumorigenesis and metastasis.

This compound functions by inhibiting FGFR4's activity. This inhibition disrupts the signaling cascades that promote cancer cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : this compound promotes caspase-dependent apoptosis in FGFR4-expressing cancer cell lines, indicating its potential to overcome drug resistance observed in some tumors .

- Inhibition of Downstream Signaling : The compound significantly decreases the phosphorylation of AKT and STAT3, both of which are involved in anti-apoptotic signaling pathways .

- Epithelial-Mesenchymal Transition (EMT) : By targeting FGFR4, this compound can reverse EMT characteristics in cancer cells, leading to reduced invasion and migration capabilities .

In Vitro Studies

Multiple studies have demonstrated the efficacy of this compound in various cancer cell lines:

In Vivo Studies

In vivo experiments using xenograft models have shown that treatment with this compound leads to significant reductions in tumor growth:

- Colorectal Cancer Models : Tumor growth was inhibited when FGFR4 was silenced or inhibited pharmacologically, confirming the role of FGFR4 in tumorigenesis .

- Breast Cancer Models : Inhibition resulted in decreased tumor volume and increased apoptosis markers within the tumors .

Case Studies

- Colorectal Cancer : A study demonstrated that silencing FGFR4 using RNA interference led to reduced tumor formation in nude mice models. The application of this compound further corroborated these findings by blocking tumor growth effectively .

- Breast Cancer : In basal-like breast cancer cells, treatment with this compound resulted in significant apoptotic cell death compared to control groups. This effect was linked to the downregulation of pro-survival pathways mediated by FGFR4 .

Q & A

Q. What experimental design considerations are critical for evaluating FGFR4-IN-11's selectivity and off-target effects in kinase inhibition studies?

To assess this compound’s selectivity, employ pan-kinase profiling assays (e.g., radiometric or fluorescence-based) across a broad panel of kinases (≥100) under standardized ATP concentrations. Include positive controls (e.g., known FGFR4 inhibitors) and negative controls (kinases with structural dissimilarity). Use dose-response curves to calculate IC50 values and compare selectivity scores (e.g., Gini coefficients). Advanced studies should incorporate structural modeling to predict binding interactions and validate findings via mutagenesis .

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo cancer models?

Contradictions often arise from differences in bioavailability, tumor microenvironment heterogeneity, or model-specific genetic backgrounds. Address these by:

- Conducting pharmacokinetic/pharmacodynamic (PK/PD) profiling to correlate drug exposure with target engagement.

- Validating in vitro findings using patient-derived xenografts (PDX) or genetically engineered models that recapitulate human FGFR4 signaling.

- Applying multi-omics integration (transcriptomics, proteomics) to identify compensatory pathways in resistant in vivo models .

Q. What methodological strategies ensure statistical rigor in this compound dose-response studies?

- Use non-linear regression models (e.g., four-parameter logistic curves) to calculate IC50/EC50 values, ensuring ≥3 biological replicates.

- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.

- Report confidence intervals and effect sizes (e.g., Cohen’s d) to avoid overinterpretation of small sample sizes. Advanced designs should include Bayesian hierarchical models to account for inter-experiment variability .

Q. How should researchers optimize this compound’s pharmacokinetic properties for preclinical development?

- Perform ADME assays to assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2/PAMPA).

- Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.

- For advanced studies, employ prodrug strategies or nanoparticle formulations to enhance bioavailability and reduce off-target toxicity .

Q. What are best practices for validating this compound’s mechanism of action in heterogeneous tumor samples?

- Combine single-cell RNA sequencing with spatial transcriptomics to map FGFR4 expression and downstream signaling (e.g., MAPK/STAT3) at cellular resolution.

- Use phospho-specific flow cytometry or Western blotting with normalization to housekeeping genes (e.g., GAPDH).

- For translational relevance, integrate clinical cohort data (e.g., TCGA) to correlate FGFR4 activity with patient outcomes .

Q. How can researchers address ethical limitations in this compound studies involving animal models?

- Adhere to ARRIVE 2.0 guidelines for preclinical reporting, including randomization, blinding, and power analysis to minimize animal use.

- Obtain approval from institutional IACUC or equivalent ethics boards.

- For advanced studies, explore organoid or 3D bioprinted tumor models to reduce reliance on in vivo testing .

Q. What data management practices are essential for this compound research reproducibility?

- Document raw data (e.g., HPLC chromatograms, microscopy images) in FAIR-aligned repositories (e.g., Zenodo, Figshare).

- Use version-controlled electronic lab notebooks (e.g., LabArchives) to track protocol iterations.

- Share supplementary materials (e.g., synthetic protocols, crystallography data) in standardized formats (e.g., .CIF for structures) .

Q. How should contradictory findings in this compound’s apoptotic vs. cytostatic effects be analyzed?

- Perform time-lapse live-cell imaging to distinguish transient cytostasis from sustained apoptosis.

- Quantify sub-G1 populations (flow cytometry) and caspase-3/7 activation (luminescent assays).

- Apply systems biology modeling to identify threshold concentrations or exposure durations that shift responses from cytostatic to apoptotic .

Q. What advanced techniques validate this compound’s target engagement in complex biological matrices?

- Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm binding in lysates or live cells.

- Pair with immunoprecipitation-mass spectrometry (IP-MS) to identify co-regulated proteins.

- For in vivo validation, employ PET tracers or activity-based protein profiling (ABPP) in tumor tissues .

Q. How can researchers integrate this compound findings into grant proposals or manuscripts effectively?

- Structure the narrative around unmet needs (e.g., FGFR4-driven cancers with no approved therapies).

- Highlight translational innovation (e.g., novel binding modes, combination therapy potential).

- Use data visualization tools (e.g., Prism, BioRender) to summarize dose-response relationships and mechanistic insights.

- Address limitations transparently (e.g., model constraints) and propose follow-up experiments .

Properties

Molecular Formula |

C29H29N5O5 |

|---|---|

Molecular Weight |

527.6 g/mol |

IUPAC Name |

N-[2-[[3-(3,5-dimethoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-5-morpholin-4-ylphenyl]prop-2-enamide |

InChI |

InChI=1S/C29H29N5O5/c1-4-27(35)32-25-15-19(34-9-11-39-12-10-34)5-7-24(25)31-26-8-6-22-23(17-30-29(22)33-26)28(36)18-13-20(37-2)16-21(14-18)38-3/h4-8,13-17H,1,9-12H2,2-3H3,(H,32,35)(H2,30,31,33) |

InChI Key |

YMFNEYWPMKYGQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CNC3=C2C=CC(=N3)NC4=C(C=C(C=C4)N5CCOCC5)NC(=O)C=C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.